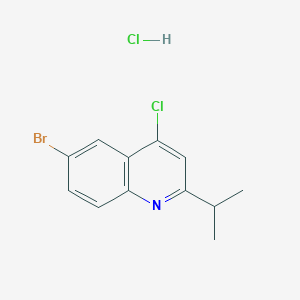
6-Bromo-4-chloro-2-isopropylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-2-isopropylquinoline hydrochloride is a compound that has not been directly synthesized or described in the provided papers. However, the papers do discuss the synthesis and properties of various bromo- and chloro-substituted quinolines, which are structurally related to the compound of interest. These quinolines are important intermediates in the synthesis of biologically active compounds, including potential antibacterial agents and anti-cancer drugs .
Synthesis Analysis
The synthesis of bromo- and chloro-substituted quinolines typically involves multi-step reactions starting from simple precursors such as anilines or acetophenones. For instance, the Knorr synthesis is a common method used to prepare such compounds, involving a condensation between β-keto esters and bromoaniline, followed by cyclization . Another approach is the Skraup reaction, which synthesizes 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene . These methods highlight the importance of optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields .
Molecular Structure Analysis
The molecular structures of the synthesized quinolines are often confirmed using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters . Similarly, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a common intermediate in the synthesis of substituted quinolines, was confirmed by X-ray crystallography .
Chemical Reactions Analysis
Bromo- and chloro-substituted quinolines can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with nucleophiles like water, alcohols, and amines to yield different derivatives . These reactions are crucial for further modifying the quinoline core to enhance its biological activity or to introduce specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted quinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-attracting groups can affect the reactivity and interaction of these compounds with biological targets. For example, the crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions, which could be significant in its antibacterial activity . Additionally, the electrostatic surface potential (ESP) generated using density functional theory can provide insights into the reactivity of these molecules .
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements include H301 - H413 . The precautionary statements are P301 + P310 + P330 . It is non-combustible and is considered an acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
特性
IUPAC Name |
6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXTZSHWUMPIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588924 |
Source


|
| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-isopropylquinoline hydrochloride | |
CAS RN |
1170370-51-0 |
Source


|
| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)



![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)







![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)